molecular formula C16H14O3S B14535923 Acetic acid;2-phenyl-1-benzothiophen-3-ol CAS No. 62331-85-5

Acetic acid;2-phenyl-1-benzothiophen-3-ol

Cat. No.: B14535923
CAS No.: 62331-85-5
M. Wt: 286.3 g/mol
InChI Key: NNSQEEDPXCRLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-phenyl-1-benzothiophen-3-ol is an organic compound that combines the structural features of acetic acid, phenyl groups, and benzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-phenyl-1-benzothiophen-3-ol typically involves the reaction of 2-phenyl-1-benzothiophene with acetic acid under specific conditions. One common method is the Friedel-Crafts acylation, where the benzothiophene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-phenyl-1-benzothiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;2-phenyl-1-benzothiophen-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which acetic acid;2-phenyl-1-benzothiophen-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s phenyl and benzothiophene moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the benzothiophene ring.

    Benzothiophene: Contains the benzothiophene ring but lacks the phenyl and acetic acid groups.

    2-Phenylbenzothiophene: Similar structure but without the acetic acid group.

Uniqueness

Acetic acid;2-phenyl-1-benzothiophen-3-ol is unique due to its combination of acetic acid, phenyl, and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

62331-85-5

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

acetic acid;2-phenyl-1-benzothiophen-3-ol

InChI

InChI=1S/C14H10OS.C2H4O2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10;1-2(3)4/h1-9,15H;1H3,(H,3,4)

InChI Key

NNSQEEDPXCRLNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.